

C646: A Technical Guide to its Role in Gene Transcription

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For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. By competitively inhibiting the acetyl-CoA binding site of p300/CBP, C646 effectively reduces histone acetylation, leading to chromatin condensation and transcriptional repression of target genes. This technical guide provides an in-depth overview of the mechanism of action of C646, its effects on gene transcription, and its role in key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction

The reversible acetylation of lysine residues on histone tails is a fundamental epigenetic mechanism governing gene expression.[1][2] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone.[1] This leads to a more relaxed chromatin structure, known as euchromatin, which is permissive for transcription factor binding and gene activation.[2] The enzymes responsible for this process are histone acetyltransferases (HATs), while histone deacetylases (HDACs) catalyze the reverse reaction.[2]



The homologous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial HATs that function as transcriptional co-activators for a vast number of transcription factors. They are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.[3]

C646 was identified through a structure-based in silico screen as a competitive inhibitor of the p300/CBP HAT domain.[4] It has since become a widely used chemical probe to investigate the biological functions of p300/CBP and to explore their potential as therapeutic targets.

Mechanism of Action

C646 acts as a competitive inhibitor with respect to acetyl-CoA for the p300/CBP active site.[4] It specifically targets the HAT domain of these enzymes, with a significantly lower affinity for other HATs, demonstrating its selectivity.[5] The inhibition of p300/CBP by **C646** leads to a global decrease in histone H3 and H4 acetylation levels.[6] This results in a more condensed chromatin state (heterochromatin), which restricts the access of transcription factors and the transcriptional machinery to DNA, ultimately leading to the repression of gene expression.

Quantitative Data

The following tables summarize the key quantitative data for **C646**, providing a reference for its potency and selectivity.

Table 1: Inhibitory Activity of C646

Parameter	Target	Value Reference	
Ki	p300	400 nM	[5][7][8][9]
IC50	p300	1.6 μΜ	[8]

Table 2: Selectivity of C646 against other Histone Acetyltransferases



HAT Enzyme	Inhibition at 10 μM C646	Reference
PCAF	<10%	[5][6]
GCN5	<10%	[5][6]
Rtt109	<10%	[5][6]
Sas	<10%	[5][6]
MOZ	<10%	[5][6]
Serotonin N-acetyltransferase	<10%	[6]

Table 3: Cellular Activity of C646

Cell Line	Assay	Concentration	Effect	Reference
MCF7	Antiproliferative activity	IC50: 26.09 μM	Inhibition of cell proliferation	[7]
C3H 10T1/2 mouse fibroblasts	Histone Acetylation	25 μΜ	Inhibition of basal and TSA- inducible acetylation of histones H3 and H4	[6]
Human melanoma and non-small-cell- lung (NSCL) cancer cell lines	Cell Growth	10 μΜ	Inhibition of cell growth	[6]
RAW264.7 murine macrophages	Pro-inflammatory gene expression	1-30 μΜ	Reduction of pro- inflammatory gene expression	[10]

Signaling Pathways Modulated by C646

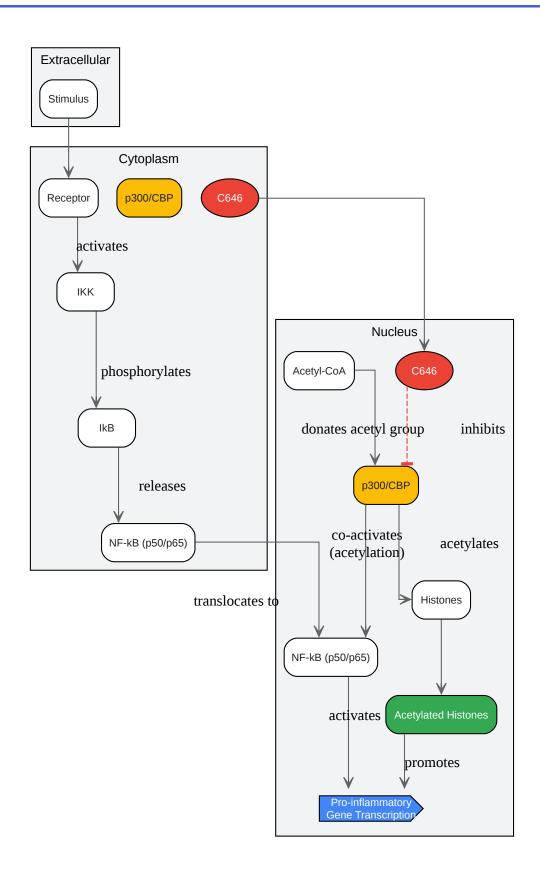


C646 has been shown to impact several critical signaling pathways through its inhibition of p300/CBP.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[3] The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[10] By inhibiting p300/CBP, **C646** can reduce the acetylation of p65, thereby suppressing the expression of pro-inflammatory genes.[8][10]





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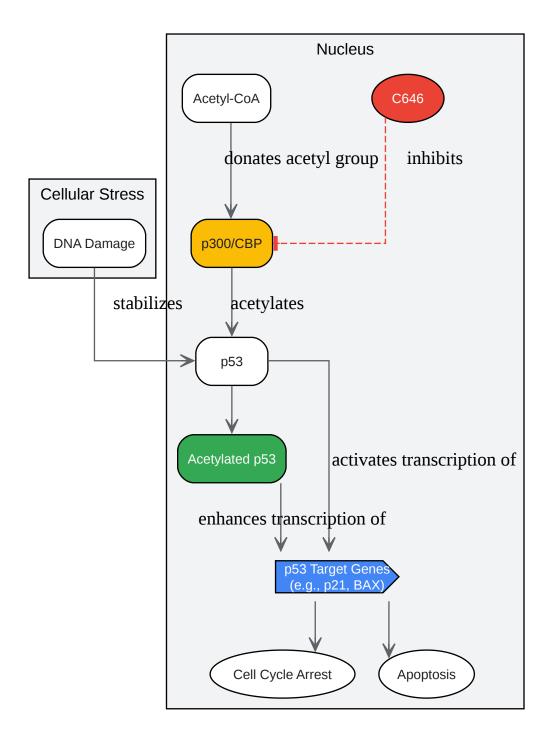
NF-κB signaling pathway and **C646** inhibition.



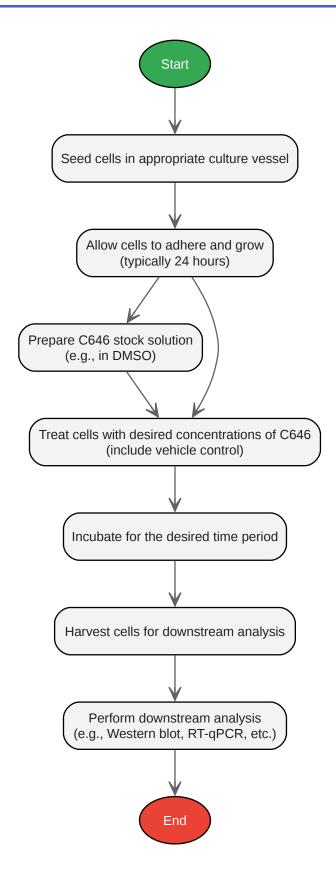
p53 Signaling Pathway

The tumor suppressor protein p53 is a critical transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair. The acetylation of p53 by p300/CBP is essential for its stability and transcriptional activity.[11][12] **C646** can inhibit p300/CBP-mediated p53 acetylation, thereby attenuating its tumor-suppressive functions.[7]









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